![molecular formula C19H13F2N5OS B2544972 N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-47-5](/img/structure/B2544972.png)
N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13F2N5OS and its molecular weight is 397.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This compound features a difluorophenyl moiety and a triazolo-pyridazine structure, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyridazine rings followed by the introduction of the difluorophenyl and thioacetamide functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Compounds containing triazole moieties have shown significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit antifungal and antibacterial activities against a variety of pathogens. For instance, triazole derivatives have been reported to possess minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the thioacetamide group in our compound may enhance its interaction with microbial enzymes or receptors.
Anticancer Properties
The triazolo-pyridazine framework has been associated with anticancer activity. Studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms including modulation of microtubule dynamics and inhibition of specific kinases . The structural features of this compound may contribute to its effectiveness against different cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The difluorophenyl group is believed to enhance lipophilicity and improve cellular uptake. Furthermore, modifications on the triazole and pyridazine rings can significantly affect potency and selectivity against various biological targets .
Modification | Effect on Activity |
---|---|
Addition of fluorine atoms | Increases potency against certain bacteria |
Alteration in thio group | Modulates anticancer activity |
Variations in phenyl groups | Affects selectivity for different targets |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives where one compound exhibited an MIC value significantly lower than standard antibiotics against resistant strains . This suggests that similar modifications in our target compound could yield potent antimicrobial agents.
- Anticancer Activity : Research on triazolo-pyridazines demonstrated their ability to inhibit cancer cell lines with IC50 values in the low micromolar range . The potential for this compound to exhibit comparable or enhanced activity warrants further investigation.
Applications De Recherche Scientifique
Antifungal Properties
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit notable antifungal activity. For instance, derivatives containing triazole and pyridazine moieties have shown efficacy against various Candida strains. A study reported that certain triazole derivatives achieved minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole against Candida albicans and other strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications to the triazole structure can enhance cytotoxicity against different cancer cell lines. The introduction of the difluorophenyl group may further improve the selectivity and potency of these compounds against tumor cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the difluorophenyl group via electrophilic aromatic substitution.
- Coupling reactions to attach the thioacetamide moiety.
Each synthetic step is optimized for yield and purity, with characterization performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and composition.
Antimicrobial Applications
Given its antifungal properties, this compound could be developed into a new class of antifungal agents targeting resistant strains of fungi. The ongoing rise in antifungal resistance necessitates innovative approaches in drug design.
Cancer Treatment
The anticancer potential opens avenues for further research into its use as a chemotherapeutic agent. Investigations into its mechanism of action could reveal insights into how it affects cancer cell metabolism or induces apoptosis.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-6-7-15(14(21)10-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLRJYPLADFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.